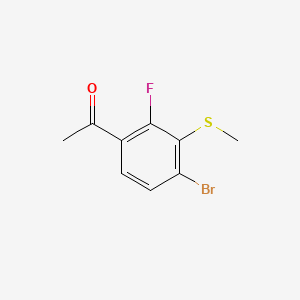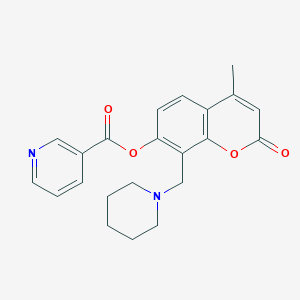
Benzyl 4-ethynylisoindoline-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-ethynylisoindoline-2-carboxylate is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the nitrogen atom of the isoindoline ring and an ethynyl group at the fourth position, making it a unique and versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-ethynylisoindoline-2-carboxylate typically involves the following steps:
Formation of Isoindoline Core: The isoindoline core can be synthesized through the cyclization of ortho-substituted benzylamines with suitable reagents.
Introduction of Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where an alkyne is coupled with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Benzyl Protection: The benzyl group is introduced using benzyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow methods to ensure high yield and purity. These methods typically use automated systems to control reaction conditions precisely, leading to efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-ethynylisoindoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethynyl positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted isoindoline derivatives.
Applications De Recherche Scientifique
Benzyl 4-ethynylisoindoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of Benzyl 4-ethynylisoindoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in the active site of enzymes, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target enzyme or receptor, leading to the desired biological effect.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl isoindoline-2-carboxylate: Lacks the ethynyl group, which may result in different biological activities.
Ethynyl isoindoline-2-carboxylate: Lacks the benzyl group, affecting its binding affinity and specificity.
4-Ethynylisoindoline-2-carboxylate: Lacks the benzyl group, leading to different chemical and biological properties.
Uniqueness
Benzyl 4-ethynylisoindoline-2-carboxylate is unique due to the presence of both benzyl and ethynyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C18H15NO2 |
|---|---|
Poids moléculaire |
277.3 g/mol |
Nom IUPAC |
benzyl 4-ethynyl-1,3-dihydroisoindole-2-carboxylate |
InChI |
InChI=1S/C18H15NO2/c1-2-15-9-6-10-16-11-19(12-17(15)16)18(20)21-13-14-7-4-3-5-8-14/h1,3-10H,11-13H2 |
Clé InChI |
NBVGXLOFQCXBQF-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC2=C1CN(C2)C(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(2-bromophenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B14781602.png)




![(1R,5R)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B14781625.png)








